Methfuroxam

Catalog No.
S577582
CAS No.
28730-17-8
M.F
C14H15NO2
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methfuroxam

CAS Number

28730-17-8

Product Name

Methfuroxam

IUPAC Name

2,4,5-trimethyl-N-phenylfuran-3-carboxamide

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16)

InChI Key

ZWJNEYVWPYIKMB-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C

Synonyms

2,4,5-trimethyl-N-phenyl-3-furancarboxamide, 3-furanilide, 2,4,5-trimethyl-, methfuroxam, methfuroxan

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C

The exact mass of the compound Methfuroxam is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Methfuroxam (CAS 28730-17-8) is a first-generation furan-carboxamide and a specific succinate dehydrogenase inhibitor (SDHI). Structurally distinguished by its 2,4,5-trimethyl-substituted furan ring linked to a phenyl ring via an amide bond, it was originally developed to target Basidiomycetes pathogens. Today, its primary procurement value lies in its role as a highly specific analytical standard. It is utilized in environmental photochemistry as a model compound for singlet oxygen reactivity [1] and in agricultural pathology to map cross-resistance profiles (sdhB/sdhD mutations) against newer, broad-spectrum SDHIs [2].

Substituting Methfuroxam with other first-generation SDHIs like Carboxin or structurally similar furan-carboxamides like Fenfuram compromises experimental integrity. Fenfuram possesses only a single methyl group on the furan ring, which alters its electron density and significantly reduces its singlet oxygen reactivity in photochemical degradation models [1]. Conversely, Carboxin utilizes an oxathiin ring rather than a furan core, fundamentally changing its lipophilicity (Log P) and baseline binding kinetics in mutant SDH enzyme assays [2]. For researchers mapping precise structure-activity relationships (SAR) or environmental degradation pathways, the exact 2,4,5-trimethylfuran architecture of Methfuroxam provides a non-interchangeable baseline.

Photochemical Reactivity: Triplet Quenching and Singlet Oxygen Susceptibility

In environmental photochemistry assays evaluating indirect photodegradation, the furan ring substitution pattern dictates reactivity. Methfuroxam, featuring a 2,4,5-trimethylfuran core, exhibits a triplet quenching rate constant of (3.4 ± 0.2) × 10^8 L mol–1 s–1 when evaluated with the model sensitizer 3MAP. In contrast, the mono-methylated analog Fenfuram yields a significantly lower rate constant of (1.39 ± 0.08) × 10^8 L mol–1 s–1 [1]. This ~2.4-fold enhancement in reactivity confirms that the tri-methylated furan moiety is highly susceptible to singlet oxygen, providing a distinct kinetic profile.

Evidence DimensionTriplet quenching rate constant (kA3MAP)
Target Compound Data(3.4 ± 0.2) × 10^8 L mol–1 s–1
Comparator Or BaselineFenfuram (1.39 ± 0.08 × 10^8 L mol–1 s–1)
Quantified Difference2.4-fold higher quenching rate for Methfuroxam
ConditionsUVA irradiation with 3-methoxyacetophenone (3MAP) sensitizer

Procurement of Methfuroxam is critical for water treatment and photochemistry labs requiring a highly reactive, structurally defined furan standard to calibrate singlet oxygen degradation models.

Baseline Lipophilicity and Stock Solution Formulation

The structural shift from an oxathiin ring to a tri-methylated furan ring significantly alters the compound's solvation requirements. Methfuroxam demonstrates a high lipophilicity with a Log P of 3.16 and a low aqueous solubility of approximately 10.0 to 24.2 mg/L at 20 °C [1]. In comparison, the structural baseline Carboxin is notably more hydrophilic, possessing a Log P of ~2.14 and a water solubility of ~147 mg/L. Consequently, standard aqueous buffers are insufficient for Methfuroxam; stock solutions must be prepared in organic solvents such as acetone, chloroform, or DMF (solubility >200 g/L) before serial dilution in assay media.

Evidence DimensionOctanol-water partition coefficient (Log P) and aqueous solubility
Target Compound DataLog P 3.16; Aqueous solubility 10.0 - 24.2 mg/L
Comparator Or BaselineCarboxin (Log P ~2.14; Aqueous solubility ~147 mg/L)
Quantified DifferenceMethfuroxam is ~10-fold less water-soluble and significantly more lipophilic (+1.02 Log P units)
Conditions20 °C, pH 7 standard environmental fate parameters

Laboratory buyers must account for these distinct partitioning properties to ensure reproducible stock formulation and to prevent precipitation in high-throughput screening assays.

Target Site Specificity in SDHI Resistance Phenotyping

Methfuroxam serves as a specific probe for mapping target-site mutations in the succinate dehydrogenase (SDH) complex of fungal pathogens. In baseline susceptibility assays against wild-type Botrytis cinerea, Methfuroxam exhibits moderate toxicity (EC50 > 7 μM) [1]. However, when tested against specific carboxamide-resistant (CarR) mutant strains, it demonstrates distinct cross-resistance profiles that differ fundamentally from newer broad-spectrum SDHIs like Boscalid (wild-type EC50 < 2.5 μM). Because Methfuroxam lacks the extended lipophilic biphenyl or pyridine structures of modern SDHIs, it isolates the binding kinetics of the core furan-carboxamide pharmacophore.

Evidence DimensionBaseline susceptibility (EC50) and resistance profiling
Target Compound DataEC50 > 7 μM (Wild-type Botrytis cinerea)
Comparator Or BaselineBoscalid (EC50 < 2.5 μM in wild-type, highly variable in mutants)
Quantified DifferenceMethfuroxam provides a distinct, moderate-toxicity baseline that prevents the masking of subtle sdhB/sdhD mutations seen with high-affinity modern SDHIs
ConditionsIn vitro germ tube elongation assay

Procurement of this specific first-generation standard allows pathology labs to accurately phenotype fungal resistance mechanisms without the confounding high-affinity binding of modern commercial fungicides.

Model Substrate for Environmental Photochemistry

Due to its highly reactive 2,4,5-trimethylfuran core, Methfuroxam is utilized as a reference standard for evaluating indirect photodegradation pathways in natural waters. It is specifically employed to measure the competition between singlet oxygen degradation and triplet chromophoric dissolved organic matter (3CDOM*) oxidation, providing a calibrated baseline that mono-methylated analogs cannot match [1].

Reference Standard for SDHI Cross-Resistance Mapping

In agricultural pathology, Methfuroxam is procured as a diagnostic tool to phenotype field strains of Botrytis cinerea and other pathogens. Its distinct binding profile allows researchers to isolate and identify specific sdhB and sdhD target-site mutations, distinguishing true target-site resistance from multi-drug resistance (MDR) efflux mechanisms[2].

Analytical Standard for Legacy Pesticide Monitoring

Because of its specific Log P (3.16) and distinct soil mobility profile, Methfuroxam is utilized as an analytical standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. It enables environmental agencies to accurately quantify legacy furan-carboxamide residues in surface water, groundwater, and agricultural soils [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.110278721 g/mol

Monoisotopic Mass

229.110278721 g/mol

Heavy Atom Count

17

UNII

4K9VG91RQZ

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28730-17-8

Wikipedia

Methfuroxam

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023

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